Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a formyl group, and an iodine atom attached to the indazole core. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation reaction introduces a formyl group at the 3-position of the indole ring.
Protection: The resulting compound is then protected with a tert-butyl group to form the tert-butyl ester.
Iodination: The iodination step introduces an iodine atom at the 3-position of the indazole ring.
Final Product: The final product, this compound, is obtained after purification and characterization
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives
Scientific Research Applications
Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and iodine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Tert-butyl 3-formyl-1H-indole-1-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Tert-butyl 4-formyl-1H-indazole-1-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness: Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of both the formyl group and iodine atom, which provide distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C13H13IN2O3 |
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Molecular Weight |
372.16 g/mol |
IUPAC Name |
tert-butyl 4-formyl-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C13H13IN2O3/c1-13(2,3)19-12(18)16-9-6-4-5-8(7-17)10(9)11(14)15-16/h4-7H,1-3H3 |
InChI Key |
TWHXWIOLZZRFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C=O |
Origin of Product |
United States |
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